Lathosterol-1,2,5alpha,6alpha-d4
Description
Lathosterol-1,2,5alpha,6alpha-d4 is a deuterated isotopologue of lathosterol (5α-cholest-7-en-3β-ol), a key intermediate in the Kandutsch-Russell cholesterol biosynthesis pathway. This deuterated form is widely utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analyses to quantify endogenous lathosterol levels in biological samples . Lathosterol itself serves as a validated biomarker of cholesterol synthesis, with its serum concentration strongly correlating with whole-body cholesterol production rates . The deuterium labeling at positions 1, 2, 5α, and 6α enhances its stability and distinguishes it from endogenous lathosterol during analytical procedures, ensuring precise quantification .
Properties
Molecular Formula |
C27H46O |
|---|---|
Molecular Weight |
390.7 g/mol |
IUPAC Name |
(5S,6S,9R,10S,13R,14R,17R)-1,2,5,6-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3/t19-,20+,21?,23-,24+,25+,26+,27-/m1/s1/i9D,13D,15D,20D/t9-,13?,15?,19+,20-,21?,23+,24-,25-,26-,27+/m0 |
InChI Key |
IZVFFXVYBHFIHY-PYLADBSRSA-N |
Isomeric SMILES |
[H][C@@]1(C=C2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4([C@@]1(CC(C(C4[2H])[2H])O)[2H])C)C)[C@H](C)CCCC(C)C)[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Sterols
Lathosterol vs. Desmosterol
- Lathosterol : A post-squalene intermediate in the cholesterol synthesis pathway, lathosterol is strongly associated with hepatic HMG-CoA reductase activity and reflects real-time cholesterol synthesis. Studies demonstrate its predictive value in assessing responses to cholesterol-lowering therapies (e.g., simvastatin), where baseline lathosterol levels correlate with reductions in cholesterol synthesis .
- Desmosterol: Another late-stage cholesterol precursor, desmosterol is less responsive to statin therapy and shows weaker associations with LDL-C baseline levels compared to lathosterol . Unlike lathosterol, desmosterol levels remain stable in aging human brains, suggesting its role may be less dynamic in age-related cholesterol metabolism .
Key Research Findings
- In APOEε4 knock-in mice, lathosterol levels decline with age, while desmosterol remains unaffected, highlighting lathosterol’s sensitivity to genetic and age-related changes .
- LC-MS methodologies struggle to resolve lathosterol from cholesterol due to structural similarity, whereas desmosterol is more easily distinguishable .
Cholesterol Absorption Markers
Lathosterol vs. Campesterol and Sitosterol
- Lathosterol : As a synthesis marker, it inversely correlates with absorption markers. High lathosterol levels indicate low cholesterol absorption and vice versa .
- Campesterol and Sitosterol: Plant-derived sterols that serve as absorption markers. Elevated sitosterol/lathosterol ratios are linked to increased cardiovascular mortality, particularly in non-diabetic populations . Campesterol, unlike sitosterol, shows significant associations with LDL-C changes, making it a preferred absorption marker in clinical studies .
Key Research Findings
- The sitosterol/lathosterol ratio is a stronger predictor of coronary artery disease (CAD) severity and mortality than individual marker-to-cholesterol ratios .
- In the DEBATE cohort, high cholesterol absorption (low lathosterol) correlated with increased all-cause mortality, underscoring the clinical relevance of balancing synthesis and absorption markers .
Structural and Analytical Comparisons
Lathosterol-1,2,5alpha,6alpha-d4 vs. Endogenous Lathosterol
- Deuterated Lathosterol: The deuterium atoms increase its molecular mass, enabling clear differentiation from endogenous lathosterol in mass spectrometry. This property eliminates co-elution issues with cholesterol, a common challenge in underivatized LC-MS methods .
- Endogenous Lathosterol: Requires meticulous chromatographic separation from cholesterol, which is often suboptimal in conventional methods .
Clinical and Metabolic Implications
Age and Disease Associations
Therapeutic Monitoring
- Baseline lathosterol levels predict the efficacy of simvastatin and ezetimibe therapies, with "high synthesizers" (elevated lathosterol) showing the greatest reductions in cholesterol synthesis post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
